5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
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Overview
Description
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one: is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which includes a fused pyrroloquinoline system. The presence of multiple reaction centers in this molecule allows it to interact with various pharmacophores, making it a versatile intermediate in the synthesis of biologically active substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one typically involves the reaction of 1,2,3,4-tetrahydroquinoline with oxalyl chloride under reflux in absolute toluene for 3-4 hours. This reaction yields the desired compound in good yields . Another method involves the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide, followed by reaction with DMAD to produce the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrroloquinoline derivatives.
Scientific Research Applications
Chemistry: 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the formation of hybrid molecules with potential dual or multiple activities .
Biology: The compound has shown promise in biological studies, particularly in the development of anticoagulant drugs. It has been evaluated for its inhibitory activity against blood coagulation factors Xa and XIa .
Medicine: In medicinal chemistry, derivatives of this compound have been studied for their potential anticoagulant, antitumor, antimicrobial, antifungal, antiviral, antioxidant, and anti-inflammatory activities .
Industry: The compound’s versatility makes it valuable in the pharmaceutical industry for the synthesis of various biologically active compounds .
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one involves its interaction with specific molecular targets. For instance, in anticoagulant applications, the compound inhibits blood coagulation factors Xa and XIa. This inhibition is achieved through the binding of the compound to the active sites of these enzymes, thereby preventing the conversion of prothrombin to thrombin and subsequent clot formation .
Comparison with Similar Compounds
- 6-Aryl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones
- 1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one (Pyroquilon)
Comparison: 5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one stands out due to its multiple reaction centers, allowing for diverse chemical modifications. This makes it more versatile compared to its analogs, which may have fewer reactive sites. Additionally, its derivatives have shown better biological activity in comparison to unsaturated analogs .
Properties
Molecular Formula |
C11H9NO |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraen-11-one |
InChI |
InChI=1S/C11H9NO/c13-10-5-4-8-2-1-3-9-6-7-12(10)11(8)9/h1-3,6-7H,4-5H2 |
InChI Key |
NNPUDIUHWHCYRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2C=CC3=C2C1=CC=C3 |
Origin of Product |
United States |
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